molecular formula C18H15N3O5S2 B363463 (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-nitrophenyl)butanamide CAS No. 682763-95-7

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-nitrophenyl)butanamide

Cat. No. B363463
M. Wt: 417.5g/mol
InChI Key: OOZPPEYNRNCZQI-RVDMUPIBSA-N
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Description

This compound is a thiazolidine derivative. Thiazolidines are a class of organic compounds with a five-membered ring structure containing a nitrogen atom, a sulfur atom, and three carbon atoms. They are used in various applications, including as building blocks in organic synthesis and in the development of therapeutic agents .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a furan derivative with a thiazolidine derivative. The presence of the nitrophenyl group suggests that a nitrophenyl compound would also be involved in the synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolidine ring, a furan ring, and a nitrophenyl group. The exact arrangement of these groups would depend on the specific synthesis route used .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazolidine ring, the furan ring, and the nitrophenyl group. Each of these groups has distinct chemical properties that could influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrophenyl group could contribute to its absorbance in the UV-visible spectrum .

Future Directions

The study of thiazolidine derivatives is an active area of research, particularly in the development of new therapeutic agents. Future research on this compound could explore its potential therapeutic effects, its mechanism of action, and its physical and chemical properties .

properties

IUPAC Name

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S2/c22-16(19-12-5-7-13(8-6-12)21(24)25)4-1-9-20-17(23)15(28-18(20)27)11-14-3-2-10-26-14/h2-3,5-8,10-11H,1,4,9H2,(H,19,22)/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZPPEYNRNCZQI-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-nitrophenyl)butanamide

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